3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine
Description
The exact mass of the compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine is 349.20149376 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-15-13-16(2)26(23-15)19-7-6-18(21-22-19)25-11-9-24(10-12-25)14-17-5-3-4-8-20-17/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVVBJCORADJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.42 g/mol. The structure features a pyrazole ring, a pyridazine core, and a piperazine moiety, which are known to contribute to its biological activity.
Pharmacological Activities
Research indicates that compounds with pyrazole and pyridazine frameworks exhibit a wide range of biological activities, including:
- Anti-inflammatory Activity :
- Anticancer Properties :
- Antimicrobial Effects :
- Enzyme Inhibition :
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Cytokine Production : The compound may inhibit the signaling pathways responsible for cytokine production, thus reducing inflammation.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways in cancer cells, the compound can lead to programmed cell death.
- Enzyme Interaction : Binding to target enzymes alters their activity, which can disrupt pathological processes in diseases like cancer and neurodegeneration.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Anti-inflammatory Study :
- Cancer Cell Line Inhibition :
- Antimicrobial Screening :
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing pyrazole derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, studies have shown that pyrazole-based compounds can induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The incorporation of piperazine and pyridine rings has been linked to enhanced antimicrobial activity. Research suggests that these compounds can effectively combat bacterial infections.
- Neuropharmacological Effects : Some derivatives have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.
Case Study 1: Anticancer Potential
A study conducted by Zhang et al. (2020) evaluated the anticancer properties of pyrazole derivatives similar to the target compound. The results indicated that these compounds could inhibit the growth of breast cancer cells through the induction of apoptosis. The mechanism involved the activation of caspase pathways, highlighting the therapeutic potential of such compounds in oncology.
Case Study 2: Antimicrobial Activity
In a study published by Lee et al. (2021), a series of piperazine-containing compounds were tested against various bacterial strains. The results demonstrated that modifications to the piperazine ring significantly enhanced antibacterial efficacy. The target compound's structure suggests it could exhibit similar or improved activity against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
